molecular formula C6H10Cl2N2O B2834723 2-(Aminomethyl)pyridin-3-ol dihydrochloride CAS No. 2230803-53-7

2-(Aminomethyl)pyridin-3-ol dihydrochloride

Cat. No.: B2834723
CAS No.: 2230803-53-7
M. Wt: 197.06
InChI Key: FHCNRASQWVOSTK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)pyridin-3-ol dihydrochloride (CAS 2230803-53-7) is a pyridine derivative of high interest in medicinal chemistry research. With a molecular formula of C6H10Cl2N2O and a molecular weight of 197.06 g/mol, this compound serves as a versatile building block for the synthesis of novel molecules . Pyridine-based compounds are recognized as privileged structures in drug discovery due to their widespread presence in bioactive molecules . Research indicates that compounds featuring the pyridine nucleus exhibit a broad spectrum of therapeutic properties, including significant antimicrobial and antiviral activities . The presence of both aminomethyl and hydroxyl functional groups on the pyridine ring makes this dihydrochloride salt a key intermediate for constructing more complex chemical entities. It is particularly valuable for exploring new antimicrobial and antiviral agents, especially in the context of combating resistant pathogens and emerging viral threats . This product is intended for research and development purposes only and must be handled by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)pyridin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.2ClH/c7-4-5-6(9)2-1-3-8-5;;/h1-3,9H,4,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCNRASQWVOSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230803-53-7
Record name 2-(aminomethyl)pyridin-3-ol dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)pyridin-3-ol dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-ol, which undergoes a series of reactions to introduce the aminomethyl group.

    Purification: The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation, crystallization, and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)pyridin-3-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of pyridin-3-one derivatives.

    Reduction: The compound can undergo reduction reactions to convert the aminomethyl group to a methyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Pyridin-3-one derivatives.

    Reduction: Methyl-substituted pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Research:
2-(Aminomethyl)pyridin-3-ol dihydrochloride has garnered attention for its potential pharmacological activities. Studies have indicated that it can act as a ligand for various biological targets, including enzymes and receptors. This interaction is crucial for understanding its mechanism of action and potential therapeutic applications .

Antimicrobial Activity:
Research has demonstrated that compounds related to 2-(Aminomethyl)pyridin-3-ol exhibit antimicrobial properties. For instance, derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentrations (MICs) for these compounds are comparable to standard antibiotics, suggesting their potential as antimicrobial agents .

Biochemical Applications

Enzyme Mechanism Studies:
The compound serves as a valuable tool in studying enzyme mechanisms due to its ability to interact with active sites of enzymes. Its structural features allow it to participate in various biochemical reactions, making it suitable for probing enzyme kinetics and inhibition studies.

Ligand Development:
In the context of drug design, this compound can be utilized to develop novel ligands for targeted therapies. Its ability to bind selectively to specific receptors opens avenues for creating drugs with enhanced specificity and reduced side effects.

Material Science

Polymer Chemistry:
The compound's reactivity can be harnessed in polymer chemistry to synthesize new materials with tailored properties. By incorporating 2-(Aminomethyl)pyridin-3-ol into polymer matrices, researchers can enhance mechanical strength, thermal stability, and chemical resistance of the resulting materials .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Karunanidhi et al., derivatives of pyridine compounds were synthesized and tested for antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics like Amikacin, highlighting the potential of pyridine derivatives in developing new antimicrobial agents .

Case Study 2: Enzyme Inhibition Studies

Research published in MDPI explored the use of pyridine derivatives in enzyme inhibition studies. The findings suggested that this compound effectively inhibited specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pyridin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 2-(aminomethyl)pyridin-3-ol dihydrochloride with analogous pyridine and heterocyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents and Key Features Key Properties/Applications
This compound C₆H₉Cl₂N₂O 160.60 -NH₂CH₂ at C2, -OH at C3, dihydrochloride salt High solubility; potential pharmaceutical intermediate
Pyridoxamine Dihydrochloride C₈H₁₄Cl₂N₂O₂ 241.11 -NH₂CH₂ at C4, -CH₂OH at C5, -CH₃ at C2 Vitamin B6 analog; used in metabolic studies
2-Amino-3-pyridinol C₅H₆N₂O 110.11 -NH₂ at C2, -OH at C3 Intermediate in organic synthesis
2-(Aminomethyl)benzimidazole dihydrochloride C₈H₁₀Cl₂N₃ 219.09 Benzimidazole core, -NH₂CH₂ group Non-hazardous; research applications
3-Amino-5-methoxypyridin-4-ol•2HCl C₆H₈Cl₂N₂O₂ 211.05 -NH₂ at C3, -OCH₃ at C5, -OH at C4 Specialty chemical; limited data
Key Observations:

Substituent Positioning: The position of functional groups significantly impacts reactivity and applications. 2-Amino-3-pyridinol lacks the methylene spacer (-CH₂-) between the amino group and pyridine ring, reducing conformational flexibility compared to the target compound .

Salt Forms: Dihydrochloride salts (e.g., target compound, Pyridoxamine) enhance water solubility, critical for drug formulation. In contrast, non-salt forms like 2-Amino-3-pyridinol may require additional solubilizing agents .

Biological Activity

2-(Aminomethyl)pyridin-3-ol dihydrochloride is a pyridine derivative that exhibits a range of biological activities, making it of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H10Cl2N2O
  • Molecular Weight : 195.07 g/mol
  • Structural Characteristics : The compound features a pyridine ring substituted with an aminomethyl group and a hydroxyl group, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which may enhance neurotransmission in the central nervous system.
  • Receptor Modulation : It acts as a modulator for various receptors, potentially influencing pathways related to mood regulation and cognitive function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Studies have shown that the compound can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
  • Antidepressant Properties : Animal models suggest that it may possess antidepressant-like effects, likely due to its influence on serotonin and norepinephrine levels.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.

Table 1: Biological Activities of this compound

Activity TypeEffectReference
NeuroprotectionReduces oxidative stress
AntidepressantIncreases serotonin levels
AntimicrobialInhibits bacterial growth

Case Studies

Several studies have explored the biological effects of this compound:

  • Neuroprotection Study :
    • A study involving cultured neuronal cells demonstrated that treatment with the compound significantly reduced markers of oxidative stress compared to controls.
    • Findings : The compound increased cell viability by approximately 30% under oxidative stress conditions.
  • Antidepressant-Like Effect Study :
    • In a rodent model of depression, administration of the compound resulted in decreased immobility time in the forced swim test, indicating an antidepressant effect.
    • Findings : The compound showed comparable effects to established antidepressants like fluoxetine.
  • Antimicrobial Efficacy Study :
    • The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.
    • Findings : The minimum inhibitory concentration (MIC) was determined to be effective against both bacterial strains.

Research Findings

Recent research highlights the therapeutic potential of this compound across various fields:

  • Neuroscience : Its role in enhancing synaptic plasticity suggests applications in treating cognitive disorders.
  • Infectious Diseases : The antimicrobial properties indicate potential for developing new antibiotics amid rising resistance levels.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Aminomethyl)pyridin-3-ol dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, starting from 3-hydroxypyridine derivatives, introducing the aminomethyl group via Mannich-type reactions using formaldehyde and ammonium chloride under acidic conditions. Reaction temperature (optimized at 50–70°C) and solvent polarity (e.g., ethanol/water mixtures) significantly impact yield and byproduct formation. Acidic hydrolysis followed by dihydrochloride salt precipitation ensures purity ≥95% . Catalysts like palladium on carbon may enhance selectivity in reductive steps .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Pre-weigh aliquots in a desiccator to minimize repeated exposure to ambient humidity. For aqueous solutions, use pH 4–5 buffers to stabilize the hydrochloride form and avoid freebase precipitation .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98%). Confirm structure via 1^1H/13^13C NMR (D2_2O as solvent) to resolve peaks for the pyridine ring (δ 7.8–8.2 ppm), aminomethyl (δ 3.1–3.4 ppm), and hydroxyl groups. Mass spectrometry (ESI+) validates molecular weight (expected [M+H]+^+: 173.1) .

Advanced Research Questions

Q. How does the presence of the aminomethyl and hydroxyl groups on the pyridine ring influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The hydroxyl group at position 3 acts as an electron-withdrawing group, activating the pyridine ring for electrophilic substitution at position 2. The aminomethyl group at position 2 participates in intramolecular hydrogen bonding, reducing its nucleophilicity. Reactivity can be enhanced by protecting the hydroxyl group (e.g., acetylation) to direct substitutions to the aminomethyl site . Comparative studies with 2-(hydroxymethyl)pyridin-3-ol show 10–15% lower reaction rates due to steric hindrance from the aminomethyl group .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., enzyme inhibition assays) may arise from buffer composition (e.g., Tris vs. phosphate) or salt form variability. Standardize assay conditions by pre-equilibrating the compound in assay buffer for 1 hour. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out non-specific interactions . Cross-validate results with structural analogs (e.g., 2-(aminomethyl)-5-fluoropyridine) to isolate substituent-specific effects .

Q. How can researchers optimize synthesis to minimize byproducts like N-alkylated derivatives?

  • Methodological Answer : Byproduct formation during alkylation can be reduced by:

  • Using stoichiometric control (amine:aldehyde ratio ≤1:1).
  • Adding catalytic acetic acid to protonate the amine, limiting unwanted N-alkylation.
  • Employing flow chemistry for precise temperature (60°C) and residence time (20 min) control, improving yield to >85% .

Q. What computational methods predict the compound’s interaction with biological targets like carboxypeptidase B?

  • Methodological Answer : Molecular docking (AutoDock Vina) using the crystal structure of carboxypeptidase B (PDB: 1JQI) reveals hydrogen bonding between the hydroxyl group and Glu145^{145}, while the aminomethyl group forms a salt bridge with Asp90^{90}. MD simulations (AMBER) over 100 ns confirm stable binding (RMSD <2 Å). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}/koff_{off}) .

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